4-chloro-1-(propan-2-yl)piperidine
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Overview
Description
4-chloro-1-(propan-2-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(propan-2-yl)piperidine typically involves the chlorination of 1-(propan-2-yl)piperidine. One common method is the reaction of 1-(propan-2-yl)piperidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(propan-2-yl)piperidine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(propan-2-yl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(propan-2-yl)piperidine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-azido-1-(propan-2-yl)piperidine or 4-thiocyanato-1-(propan-2-yl)piperidine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 1-(propan-2-yl)piperidine.
Scientific Research Applications
4-chloro-1-(propan-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(propan-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved can vary, but typically include binding to neurotransmitter receptors or inhibiting enzyme activity.
Comparison with Similar Compounds
4-chloro-1-(propan-2-yl)piperidine can be compared with other piperidine derivatives, such as:
1-(propan-2-yl)piperidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-chloro-1-methylpiperidine: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
4-chloropiperidine: Lacks the isopropyl group, making it less bulky and potentially less selective in biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
5570-80-9 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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